N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Description
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a morpholine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O3/c1-7-10(13(14,15)16)22-5-4-20(7)12(21)17-6-9-18-11(23-19-9)8-2-3-8/h7-8,10H,2-6H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXQLQBYLVFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)NCC2=NOC(=N2)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the cyclopropyl group, and the coupling with the morpholine derivative. Common reagents used in these reactions include cyclopropylamine, trifluoromethyl ketone, and various coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological processes, enzyme interactions, and cellular pathways.
Industry: Used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, morpholine-based compounds, and trifluoromethyl-containing molecules. Examples include:
- 5-cyclopropyl-1,2,4-oxadiazole derivatives
- 3-methyl-2-(trifluoromethyl)morpholine analogs
- Other carboxamide-containing compounds
Uniqueness
N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
